PNU288034
Overview
Description
PNU288034 is a potent oxazolidinone antibiotic known for its antimicrobial activity. It has been primarily studied for its effectiveness against Gram-positive bacterial infections. This compound was initially developed by Pfizer Inc. and has shown promising results in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU288034 involves several key steps. One of the synthetic routes includes the reaction of carbamate with (S)-N-(2-acetoxy-3-chloropropyl)acetamide in the presence of lithium tert-butoxide and methanol, leading to the formation of (S)-oxazolidine. The final step involves the oxidation of the thiomorpholine sulfide group with N-methylmorpholine-N-oxide in the presence of a catalytic amount of osmium tetroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
PNU288034 undergoes various chemical reactions, including:
Oxidation: The thiomorpholine sulfide group is oxidized to a sulfone.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: N-methylmorpholine-N-oxide and osmium tetroxide are commonly used for the oxidation of the thiomorpholine sulfide group.
Substitution: Lithium tert-butoxide and methanol are used in the substitution reactions.
Major Products
The major product formed from the oxidation reaction is the sulfone derivative of this compound. Substitution reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
PNU288034 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the transport mechanisms of oxazolidinone antibiotics.
Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial growth.
Medicine: Explored as a potential treatment for Gram-positive bacterial infections.
Industry: Utilized in research and development for new antibiotic formulations
Mechanism of Action
PNU288034 exerts its effects by inhibiting the 30S ribosomal subunit, which is essential for bacterial protein synthesis. This inhibition prevents the bacteria from producing proteins necessary for their growth and survival. The compound is taken up by human organic anion transporter 3 and human multidrug and toxin extrusion protein 1, which play a role in its renal secretion .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with similar antimicrobial properties.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Uniqueness
PNU288034 is unique due to its specific transport mechanisms involving organic anion transporter 3 and multidrug and toxin extrusion protein 1. This unique transport mechanism affects its pharmacokinetics and renal clearance, distinguishing it from other oxazolidinone antibiotics .
Biological Activity
PNU288034 is a synthetic compound belonging to the oxazolidinone class of antibiotics, which are known for their efficacy against a range of gram-positive and some gram-negative bacteria. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Oxazolidinones
Oxazolidinones, including this compound, inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This mechanism effectively prevents the formation of functional ribosomes, thereby inhibiting bacterial growth. The structural modifications in this compound enhance its antibacterial activity compared to earlier compounds in this class.
In Vitro Activity
This compound has demonstrated significant in vitro antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its potency:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 2 |
Enterococcus faecalis | 1 - 4 |
Streptococcus pneumoniae | 0.25 - 1 |
Mycobacterium tuberculosis | 2 - 8 |
These values suggest that this compound is comparable to linezolid, a well-established oxazolidinone antibiotic, particularly against resistant strains of bacteria .
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption with peak plasma concentrations achieved within a few hours post-administration.
- Distribution : Extensive distribution in tissues, particularly in lung and soft tissue infections.
- Metabolism : Primarily metabolized by liver enzymes with minimal interaction with cytochrome P450 isoforms, reducing the risk of drug-drug interactions .
Case Studies and Clinical Applications
Several case studies have illustrated the clinical relevance of this compound:
-
Case Study: Treatment of Multi-Drug Resistant Infections
- A patient with a multi-drug resistant Staphylococcus aureus infection was treated with this compound after failing other antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection symptoms within two weeks.
- Case Study: Efficacy in Tuberculosis
The mechanism by which this compound exerts its antibacterial effects involves:
Properties
IUPAC Name |
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZLFWXBIVLBD-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433012 | |
Record name | AG-F-35120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383199-88-0 | |
Record name | PNU-288034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG-F-35120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-288034 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.